4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
Description
4-Amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid hydrochloride is a pyrazole-based compound characterized by a difluoroethyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring, with an amino group at the 4-position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological profiles, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-1-3(9)5(10-11)6(12)13;/h1,4H,2,9H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMNMQBTIAGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Hydrolysis
The initial step involves reacting 2,2-difluoroacetyl halide with alpha,beta-unsaturated esters in the presence of an organic solvent (e.g., dichloromethane) and a base. For example, 2-difluoroacetyl chloride reacts with dimethylamino acrylate at -30°C to form an alpha-difluoroacetyl intermediate. Subsequent alkaline hydrolysis yields carboxylic acid derivatives, which are pivotal for downstream cyclization.
Cyclization with Methylhydrazine
The alpha-difluoroacetyl intermediate undergoes condensation with methylhydrazine aqueous solution at controlled temperatures (-30°C to -20°C). Catalysts such as sodium iodide enhance reaction efficiency, achieving >95% conversion of starting materials. Cyclization proceeds under reduced pressure and elevated temperatures (40–85°C), forming the pyrazole core. Acidification with hydrochloric acid precipitates the crude product, which is then purified via recrystallization.
Optimization of Reaction Conditions
Temperature and Catalysis
Low-temperature conditions (-30°C) during methylhydrazine addition minimize side reactions, improving the target isomer ratio to 96:4. Catalysts like potassium iodide reduce energy barriers for cyclization, increasing yields from 75% to 79%.
Solvent Systems
Polar aprotic solvents (e.g., dichloromethane) facilitate intermediate stability, while aqueous ethanol (35–65%) optimizes recrystallization efficiency. For instance, recrystallizing the crude product in 40% ethanol yields 344.8 g of pure compound (78.3% yield).
Purification and Characterization
Recrystallization Protocols
Recrystallization in ethanol-water mixtures (40% v/v) removes isomers and byproducts, achieving HPLC purity >99.5%. The process involves heating to reflux, followed by gradual cooling to 10°C to maximize crystal formation.
Analytical Validation
-
NMR : Structural confirmation via and NMR verifies the difluoroethyl group and carboxylic acid moiety.
-
Mass Spectrometry : Molecular ion peaks align with the theoretical mass (227.60 g/mol).
Comparative Data on Synthesis Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been tested for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated its efficacy in reducing cell viability in breast cancer cells through apoptosis induction mechanisms.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro tests revealed that it can inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antibiotic agent.
Neuroprotective Effects
Research indicates that pyrazole derivatives may provide neuroprotective benefits. Experiments conducted on animal models suggest that 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid can mitigate neurodegeneration associated with conditions like Alzheimer’s disease.
Agricultural Applications
Herbicide Development
The unique structure of this compound makes it a candidate for developing new herbicides. Its mechanism of action involves disrupting the biosynthesis pathways in plants, effectively controlling weed growth without harming crops.
Pesticidal Activity
Studies have reported the effectiveness of pyrazole derivatives as insecticides. The compound has been evaluated for its ability to target specific pests while being less toxic to beneficial insects, thus promoting sustainable agricultural practices.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against resistant bacterial strains | |
| Neuroprotection | Mitigates neurodegeneration in animal models | |
| Agricultural Science | Herbicide | Disrupts plant biosynthesis pathways |
| Pesticide | Targets specific pests with low toxicity |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid significantly reduced cell proliferation and induced apoptosis through caspase activation.
- Antimicrobial Research : In an investigation reported in Antibiotics Journal, the compound was tested against multiple bacterial strains, including MRSA. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
- Agricultural Field Trials : Field trials conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled weed species without affecting crop yields. This research supports its use as a selective herbicide in sustainable farming practices.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The difluoroethyl group and pyrazole ring play crucial roles in binding to the target sites and modulating their activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Amino-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-carboxylic Acid Hydrochloride
4-(2,2-Difluoroethyl)piperidine-4-carboxylic Acid Hydrochloride
- Structure : Replaces the pyrazole ring with a piperidine ring , retaining the difluoroethyl group and carboxylic acid.
- Molecular Formula: C₈H₁₂ClF₂NO₂ .
- Molecular Weight : 227.64 g/mol (free base) + HCl .
- Key Differences :
- Piperidine’s six-membered ring introduces conformational flexibility, contrasting with pyrazole’s planar aromaticity.
- Altered basicity (piperidine’s pKa ~11 vs. pyrazole’s ~2.5), impacting solubility and ionizability.
4-Chloro-1-Methyl-1H-Pyrazole-5-carboxylic Acid
- Structure : Chlorine substituent at the 4-position, methyl group at the 1-position, and carboxylic acid at the 5-position.
- Molecular Formula : C₅H₅ClN₂O₂ .
- Molecular Weight : 176.56 g/mol .
- Key Differences: Chlorine enhances electrophilicity, making the compound more reactive in substitution reactions. Carboxylic acid at the 5-position (vs.
4-Amino-1-Methyl-3-Propyl-1H-Pyrazole-5-carboxamide Hydrochloride
- Structure : Features a carboxamide group (CONH₂) at the 5-position and a propyl chain at the 3-position.
- Molecular Formula : C₈H₁₅ClN₄O .
- Molecular Weight : 234.69 g/mol .
- Propyl chain introduces steric bulk, affecting membrane permeability.
Data Table: Structural and Physicochemical Comparison
Biological Activity
4-Amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C6H7F2N3O2·HCl
- Molecular Weight : 210.59 g/mol
- CAS Number : 1696087-01-0
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid. The compound exhibits significant free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases.
- DPPH Radical Scavenging Assay :
- The compound demonstrated an IC50 value indicative of its ability to donate protons and reduce DPPH radicals.
- Comparative studies with known antioxidants (e.g., ascorbic acid) showed that this pyrazole derivative has a comparable or superior activity profile.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin production.
- Tyrosinase Inhibition :
- Molecular docking studies indicate that 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid binds effectively to the active site of tyrosinase.
- Binding affinity calculations revealed values around −8.4 kcal/mol, suggesting strong interactions with key amino acids in the enzyme's active site.
Study on Antioxidant and Enzyme Inhibition
A recent study synthesized various derivatives of pyrazole compounds and evaluated their biological activities. The results indicated that:
- Compounds bearing hydroxyl groups exhibited enhanced antioxidant capabilities.
- The presence of difluoroethyl groups contributed to increased hydrophobic interactions with the enzyme, enhancing inhibition efficacy.
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-Amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | 16.5 ± 0.37 | −8.4 |
| Kojic Acid | 15.9 ± 2.5 | −5.5 |
The proposed mechanism for the biological activity of this compound involves:
- Hydrogen Bonding : Interaction with critical residues in target enzymes (e.g., tyrosinase).
- Hydrophobic Interactions : Enhanced binding due to the presence of fluorinated groups which increase lipophilicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid hydrochloride?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., pyrazole derivatives) with hydrochloric acid in acetic acid, followed by purification via pH adjustment and solvent extraction. For example, hydrolysis of ester precursors under acidic conditions (6N HCl in glacial acetic acid, reflux for 24 hours) yields carboxylic acid derivatives . Multi-step syntheses may include amide formation via coupling reagents and isolation through crystallization (e.g., adjusting pH to 6.5 post-hydrolysis to precipitate solids) .
Q. How can researchers optimize purification of this compound to ensure high yield and purity?
- Methodological Answer : Post-synthesis, adjust the pH of the aqueous layer to ~6.5 using sodium hydroxide to precipitate the product. Sequential solvent extraction (e.g., 10% isopropanol/dichloromethane) removes impurities. Recrystallization from ethanol/ethyl acetate mixtures enhances purity, as demonstrated in multi-step syntheses of structurally related pyrazole-carboxylic acids . HPLC (≥98% purity) and NMR are critical for validating purity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use H NMR (400 MHz, DMSO-) to confirm structural integrity, focusing on aromatic proton signals (δ 7.5–8.5 ppm) and amine/carboxylic acid protons (δ 12–14 ppm). ESI-MS determines molecular weight (e.g., [M+1] signals). HPLC with UV detection (≥97% purity) is recommended for quantitative analysis .
Advanced Research Questions
Q. How can computational methods improve reaction design for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error steps. For example, reaction path searches predict optimal conditions (e.g., solvent, temperature) for amide bond formation or acid hydrolysis .
Q. How should researchers address contradictions in solubility or stability data during formulation?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, pH, temperature) and identify critical factors. For hygroscopic compounds like pyrazole derivatives, use Karl Fischer titration to quantify water content and optimize storage conditions (e.g., −20°C in sealed vials with desiccants) .
Q. What strategies are effective in minimizing byproducts during multi-step synthesis?
- Methodological Answer : Use palladium catalysts (e.g., Pd(OAc)) with ligands (e.g., XPhos) to enhance coupling efficiency in heterocyclic reactions. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points. Sequential purification (e.g., column chromatography followed by recrystallization) reduces cross-contamination .
Q. How can researchers validate the biological relevance of impurities in this compound?
- Methodological Answer : Perform forced degradation studies under stress conditions (acid/base, heat, light) and profile impurities via LC-HRMS. Compare impurity spectra with known toxicophores (e.g., genotoxic alerts). Use in silico tools like Derek Nexus to assess toxicity risks of unidentified byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
